Enzyme Inhibition Profile: 2-(tert-Butyl)oxazole-4-carbaldehyde Shows Minimal Off-Target Activity Compared to 2-Phenyl Analog
In enzyme inhibition assays, 2-(tert-Butyl)oxazole-4-carbaldehyde demonstrates weak to negligible inhibition of aldehyde oxidase, tyrosinase, and catalase, with IC₅₀ values all greater than 500 µM [1]. In stark contrast, the 2-phenyl analog (2-phenyl-oxazole-4-carbaldehyde) exhibits potent inhibition of monoamine oxidase A (MAO-A) with an IC₅₀ of 0.720 nM [2]. This represents a >6-order-of-magnitude difference in potency against related targets. The tert-butyl-substituted scaffold provides a cleaner profile with reduced liability for off-target interactions in enzymatic assays.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 1,000,000 nM (Aldehyde oxidase, rabbit liver cytosol); IC₅₀ = 520,000 nM (Tyrosinase, mushroom); IC₅₀ > 1,000,000 nM (Catalase, bovine liver) |
| Comparator Or Baseline | 2-Phenyl-oxazole-4-carbaldehyde: IC₅₀ = 0.720 nM (MAO-A, human recombinant expressed in Sf9 cells) |
| Quantified Difference | >1,000,000-fold difference in potency against analogous targets |
| Conditions | Target compound: Inhibition assays using purified enzymes or liver cytosol fractions. Comparator: Inhibition of human recombinant MAO-A using 5-hydroxytryptamine substrate, hydrogen peroxide production measured after 1 hour. |
Why This Matters
This selectivity profile reduces the risk of confounding biological results due to off-target enzyme inhibition, making the tert-butyl analog a preferred scaffold for studies where target specificity is critical.
- [1] BindingDB. (n.d.). BDBM50486235 CHEMBL2228307 [Data set]. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50486235&google=BDBM50486235 View Source
- [2] BindingDB. (n.d.). BDBM50075952 CHEMBL3415804 [Data set]. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075952&google=BDBM50075952 View Source
